molecular formula C23H24O4 B12513993 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene

4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene

Cat. No.: B12513993
M. Wt: 364.4 g/mol
InChI Key: DAPAOKGEBNAOGV-UHFFFAOYSA-N
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Description

4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C23H24O4 and a molecular weight of 364.44 g/mol It is characterized by its complex structure, which includes two methoxyphenyl groups and a dimethoxybenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methoxybenzyl cation acts as the electrophile and the dimethoxybenzene as the nucleophile .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a rigid scaffold that can interact with hydrophobic pockets in target proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of two methoxyphenyl groups and a dimethoxybenzene core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

1-[bis(4-methoxyphenyl)methyl]-2,4-dimethoxybenzene

InChI

InChI=1S/C23H24O4/c1-24-18-9-5-16(6-10-18)23(17-7-11-19(25-2)12-8-17)21-14-13-20(26-3)15-22(21)27-4/h5-15,23H,1-4H3

InChI Key

DAPAOKGEBNAOGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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